molecular formula C16H20N4O2S B2918406 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone CAS No. 1286702-18-8

2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone

Cat. No. B2918406
CAS RN: 1286702-18-8
M. Wt: 332.42
InChI Key: IKEBLSYQFRBSFV-UHFFFAOYSA-N
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Description

2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Applications : Compounds structurally related to 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel pyridine derivatives incorporating substituted benzothiazolyl motifs showed variable and modest activity against bacterial and fungal strains, suggesting potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Anticancer Activity : Derivatives bearing a (3-Methoxyphenyl)amino moiety have been synthesized and assessed for antioxidant and anticancer activities. Some derivatives demonstrated significant cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as leads for developing new anticancer therapies (Tumosienė et al., 2020).

Pharmaceutical Intermediates

  • Synthesis of Antibiotics : Compounds with a thiadiazole ring have been employed as intermediates in the synthesis of cephalosporins, a class of antibiotics. An efficient synthesis route for a key intermediate with a thiadiazole moiety has been improved, demonstrating the compound's role in the pharmaceutical synthesis of advanced antibiotic agents (Gao et al., 2008).

properties

IUPAC Name

2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-13-7-5-6-12(10-13)17-16-19-18-14(23-16)11-15(21)20-8-3-2-4-9-20/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEBLSYQFRBSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone

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